

"4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Cat. No.: B098569

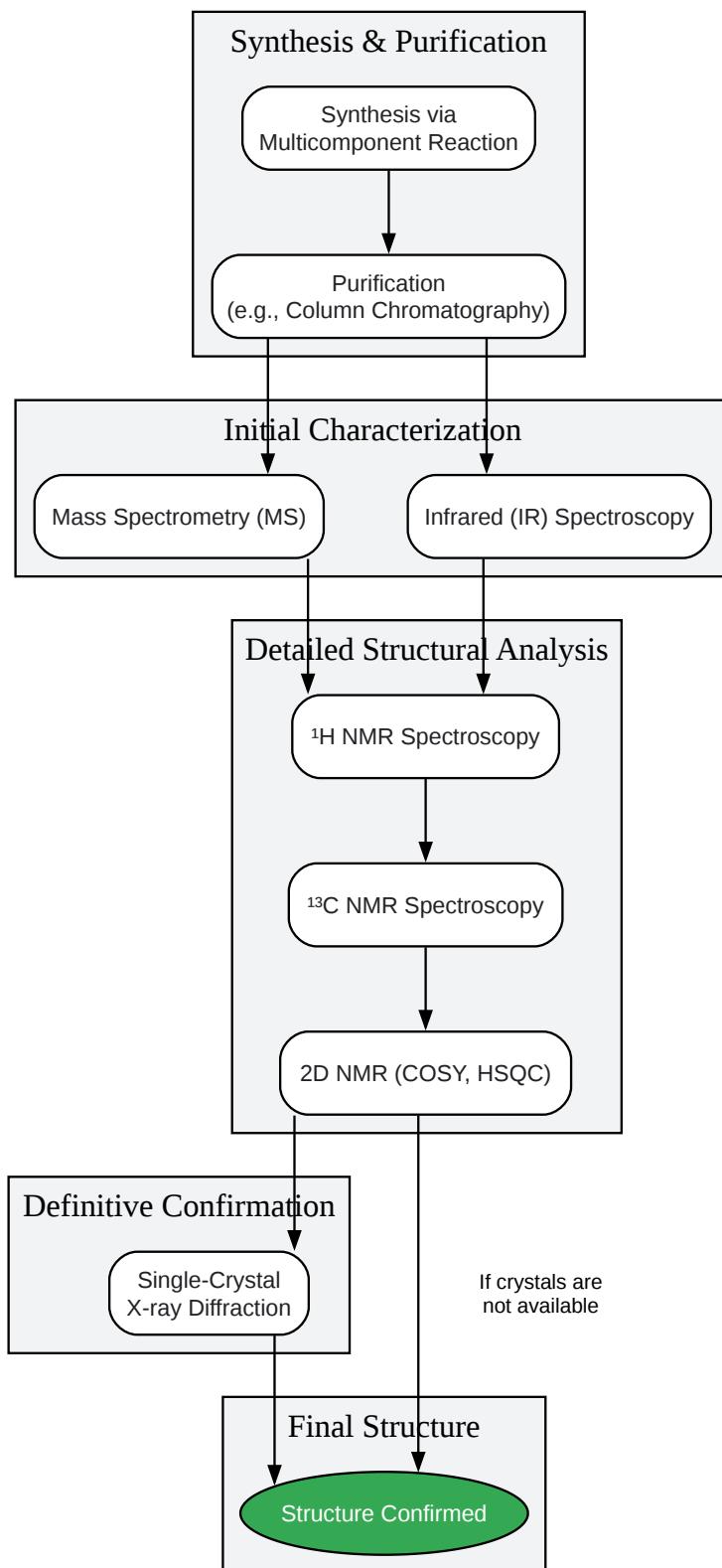
[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **4-Amino-3-cyano-1,2,5,6-tetrahydropyridine**

Introduction

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.^[1] An estimated 59-60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle.^[1] Within this class, the substituted tetrahydropyridine scaffold is of significant interest due to its presence in molecules with diverse biological activities.

This technical guide focuses on the structural elucidation of a specific member of this family: **4-Amino-3-cyano-1,2,5,6-tetrahydropyridine**. This compound possesses key functional groups—an enamine system, a nitrile group, and a secondary amine—that make its precise characterization essential for research and development. The definitive confirmation of its molecular structure relies on a combination of modern spectroscopic techniques. This document provides a comprehensive overview of the methodologies and data interpretation integral to this process.


Molecular Identity:

- Systematic Name: 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile

- Molecular Formula: C₆H₉N₃[\[2\]](#)
- Molecular Weight: 123.16 g/mol [\[2\]](#)
- CAS Number: 15827-80-2[\[1\]](#)

Logical Workflow for Structure Elucidation

The structural confirmation of a newly synthesized compound like **4-Amino-3-cyano-1,2,5,6-tetrahydropyridine** follows a logical and multi-step analytical workflow. This process begins with determining the molecular mass and formula, proceeds through functional group identification and mapping of the atomic framework, and is definitively confirmed by single-crystal X-ray crystallography if suitable crystals can be obtained.

[Click to download full resolution via product page](#)

Caption: General workflow for structure elucidation.

Spectroscopic Characterization

Spectroscopic methods are fundamental to the initial identification and structural confirmation of the target molecule.^[1] Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary information to piece together the molecular puzzle.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.^[1]

Experimental Protocol:

- Technique: Electrospray Ionization (ESI) in positive ion mode.
- Instrument: High-resolution mass spectrometer (e.g., Q-TOF).
- Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Analysis: The solution is infused directly into the ESI source. The time-of-flight analyzer provides high-resolution mass data.

Data Presentation: The primary goal is to identify the protonated molecular ion $[M+H]^+$.

Ion Species	Calculated m/z	Observed m/z
$[C_6H_9N_3 + H]^+$	124.0869	~124.087
$[C_6H_9N_3 + Na]^+$	146.0689	~146.069

Table 1: Expected high-resolution mass spectrometry data for **4-Amino-3-cyano-1,2,5,6-tetrahydropyridine**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

- Technique: Attenuated Total Reflectance (ATR).
- Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Analysis: The spectrum is recorded typically over a range of 4000-400 cm^{-1} .

Data Presentation: The presence of the amino, cyano, and enamine functionalities gives rise to distinct absorption bands.

Functional Group	Vibration Type	Typical Wavenumber (cm^{-1})
N-H (Amino)	Symmetric/Asymmetric Stretch	3400 - 3200
C≡N (Nitrile)	Stretch	2220 - 2180
C=C (Alkene)	Stretch	1650 - 1600
N-H (Amino)	Bend (Scissoring)	1640 - 1560
C-N	Stretch	1350 - 1250

Table 2: Characteristic IR absorption frequencies for key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.^[1] Both ^1H and ^{13}C NMR are essential for a complete assignment.

Experimental Protocol:

- Instrument: 400 MHz (or higher) NMR Spectrometer.

- Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Experiments: Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed.

Data Presentation (Representative): The following tables present representative chemical shifts based on typical values for the tetrahydropyridine core and its functional groups.[\[1\]](#)

Proton (Position)	Representative δ (ppm)	Multiplicity	Integration
H-2	~3.5 - 4.1	m	2H
H-5	~2.5 - 3.0	t	2H
H-6	~3.0 - 3.5	t	2H
NH (Ring)	Variable	br s	1H
NH ₂ (Amino)	~3.4 - 6.3	br s	2H

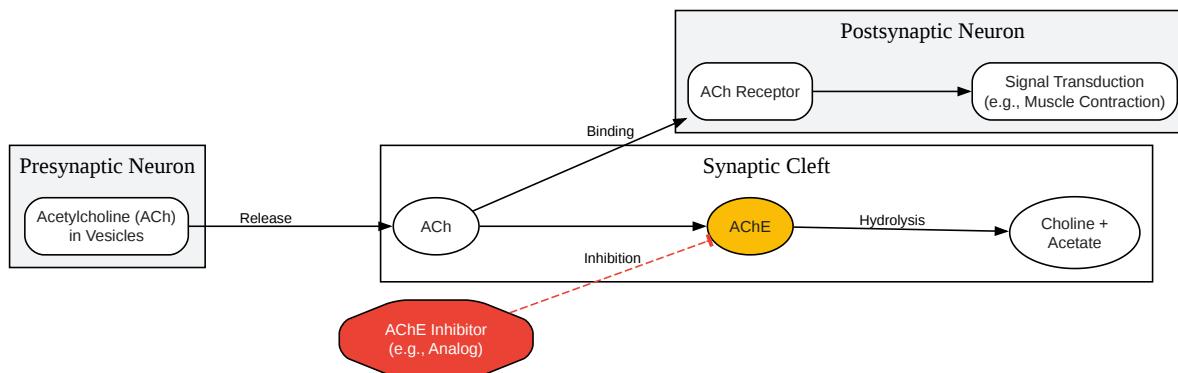
Table 3: Representative ¹H NMR spectral data for the tetrahydropyridine core.

Carbon (Position)	Representative δ (ppm)
C-2	~40 - 50
C-3	~80 - 90
C-4	~155 - 165
C-5	~25 - 35
C-6	~45 - 55
C≡N (Cyano)	~117 - 120

Table 4: Representative ^{13}C NMR spectral data for the tetrahydropyridine core.[1]

Definitive Confirmation by X-ray Crystallography

For unambiguous proof of structure, including stereochemistry and tautomeric form, single-crystal X-ray diffraction is the gold standard. While obtaining suitable crystals can be challenging, the resulting data provides a complete three-dimensional map of the molecule.


Experimental Protocol (Adapted from a related structure):[3]

- **Crystal Growth:** Crystals suitable for diffraction are grown by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or ethyl acetate/hexane.
- **Data Collection:** A single, well-formed crystal is mounted on a diffractometer. Data is collected using Mo K α radiation at a controlled temperature (e.g., 100 K or 293 K).
- **Structure Solution and Refinement:** The diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[3]

Potential Biological Significance & Signaling

While the specific biological activity of **4-Amino-3-cyano-1,2,5,6-tetrahydropyridine** is not extensively documented, structural analogs have been investigated as inhibitors of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in cholinergic signaling, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal. Inhibition of AChE leads to an accumulation of ACh, enhancing cholinergic neurotransmission.

The diagram below illustrates the role of AChE in a cholinergic synapse and the mechanism of action for an AChE inhibitor.

[Click to download full resolution via product page](#)

Caption: Cholinergic signaling and the action of an AChE inhibitor.

Conclusion

The structural elucidation of **4-Amino-3-cyano-1,2,5,6-tetrahydropyridine** is a systematic process that integrates multiple analytical techniques. Mass spectrometry and IR spectroscopy provide initial, crucial data on molecular weight and functional groups. However, comprehensive 1D and 2D NMR spectroscopy is indispensable for mapping the complete atomic connectivity. For absolute confirmation, single-crystal X-ray diffraction remains the definitive method. The data and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently characterize this and related heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | 15827-80-2 | Benchchem [benchchem.com]

- 2. tygersci.com [tygersci.com]
- 3. Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-Amino-3-cyano-1,2,5,6-tetrahydropyridine" structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098569#4-amino-3-cyano-1-2-5-6-tetrahydropyridine-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com